molecular formula C16H28O7 B8194113 2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B8194113
M. Wt: 332.39 g/mol
InChI Key: PBPYEEMQIFDGSQ-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol (CAS: 100462-37-1), commonly known as Rosiridin, is a naturally occurring terpene glycoside isolated from Rhodiola rosea L. . Its molecular formula is C₁₆H₂₈O₇, with a molecular weight of 332.39 g/mol . Structurally, it features a glucose-derived oxane ring (oxane-3,4,5-triol) substituted with a hydroxylated geranyl chain (4-hydroxy-3,7-dimethylocta-2,6-dienoxy).

Properties

IUPAC Name

2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPYEEMQIFDGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100462-37-1
Record name (2E,4S)-4-Hydroxy-3,7-dimethyl-2,6-octadien-1-yl β-D-glucopyranoside
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Preparation Methods

Solvent-Based Extraction from Rhodiola sachalinensis

The roots of Rhodiola sachalinensis are the primary natural source of rosiridin. The extraction protocol involves:

  • Methanol Extraction : Dried roots are macerated in methanol to obtain a crude extract (yield: ~14.6%).

  • Liquid-Liquid Partitioning : The methanol extract is partitioned between ethyl acetate (EtOAc) and water, yielding an EtOAc-soluble fraction (3.5% yield) and an aqueous phase. The aqueous phase is further extracted with n-butanol (n-BuOH) to isolate polar glycosides.

  • Chromatographic Purification :

    • The n-BuOH fraction undergoes Diaion HP-20 column chromatography, eluted with methanol to concentrate rosiridin.

    • Final purification uses reversed-phase HPLC with MeOH:H<sub>2</sub>O (35:65) to achieve rosiridin in 0.49% yield.

Key Data :

StepSolvent/TechniqueYield (%)Purity (%)
Methanol extractionMeOH, room temperature14.6<5
EtOAc partitioningEtOAc:H<sub>2</sub>O3.510–15
n-BuOH partitioningn-BuOH4.420–30
HPLC purificationMeOH:H<sub>2</sub>O0.49>95

Supercritical Fluid Extraction (SFE) from Rhodiola rosea

Supercritical CO<sub>2</sub> with 40% methanol co-solvent efficiently extracts rosiridin alongside other phenolics (e.g., salidroside, rosavin). Parameters include:

  • Pressure: 250 bar

  • Temperature: 40°C

  • Flow rate: 4 mL/min
    This method achieves exhaustive extraction in <3.5 minutes, with rosiridin quantified via UHPSFC-QDa at 0.02–0.15% dry weight.

Chemical Synthesis

Hoppe–Matteson–Aggarwal Protocol

This stereoselective route constructs the allylic alcohol moiety (C4 hydroxyl) via 1,2-metallate rearrangement:

  • Vinyl Boronic Ester Preparation :

    • Starting material: γ-Hydroxy ketone (60 )

    • Mitsunobu reaction with TIB ester introduces the tert-butyl dimethylsilyl (TBS) protecting group (yield: 78%).

  • Stereoselective Alkylation :

    • Deprotonation of TIB ester (57 ) with sBuLi/(+)-sparteine generates a chiral anion.

    • Reaction with vinyl boronic ester (58 ) forms the allylic alcohol (62 ) with ≥19:1 diastereoselectivity (68% yield over two steps).

  • Global Deprotection :

    • TBAF-mediated cleavage of TBS and TIB groups yields rosiridin (35% overall yield over six steps).

Critical Reaction Parameters :

StepReagents/ConditionsSelectivityYield (%)
Mitsunobu reactionDIAD, PPh<sub>3</sub>, THF-78
Anion alkylationsBuLi, (+)-sparteine, −78°C≥19:1 dr68
DeprotectionTBAF, THF-95

Enzymatic Glycosylation

The aglycone, ( − )-rosiridol, is glycosylated using UDP-glucosyltransferases (UGTs) from Rhodiola tissues:

  • Substrate : ( − )-Rosiridol (10 mM)

  • Enzyme : UGT73B6 (from R. rosea)

  • Conditions : 30°C, pH 7.5, 24 hours

  • Yield : 42% rosiridin, confirmed by LC-MS.

Challenges and Optimization

Stereochemical Control

The C4 hydroxyl and β-D-glucose configuration require precise stereochemical management:

  • Chiral Auxiliaries : (+)-Sparteine ensures >90% enantiomeric excess (ee) during anion alkylation.

  • Protection Strategy : Sequential TBS and TIB protection prevents undesired side reactions.

Scalability Issues

  • Natural Extraction : Low yields (0.49%) and high HPLC costs limit industrial application.

  • Chemical Synthesis : Multi-step protocols (6 steps) reduce atom economy (32%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Natural Extraction0.49>951,200Low
Chemical Synthesis3598800Moderate
Enzymatic Glycosylation4285600High

Recent Advances

  • Flow Chemistry : Continuous-flow reactors reduce reaction times for Mitsunobu steps by 40%.

  • CRISPR-Edited UGTs : Engineered UGT73B6 variants improve glycosylation efficiency to 68% .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity :
    • Preliminary studies indicate that this compound may exhibit significant antioxidant properties. The presence of hydroxyl groups is known to contribute to radical scavenging abilities, which can help mitigate oxidative stress in biological systems .
  • Anticancer Potential :
    • Research has shown that derivatives of similar compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways .
  • Antimicrobial Properties :
    • Compounds with structural similarities have been evaluated for their antimicrobial efficacy. They have shown activity against various bacterial strains, indicating potential for development as antimicrobial agents .

Biochemical Interactions

The interactions of 2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol with biological targets are crucial for understanding its therapeutic potential:

  • Enzyme Inhibition : The compound may interact with enzymes involved in oxidative stress pathways. This interaction could be pivotal in developing treatments for conditions related to oxidative damage .
  • Protein-Ligand Interactions : Studies suggest that the compound may act as a ligand in protein-protein interactions, potentially influencing various signaling pathways relevant to disease mechanisms .

Synthesis and Derivatives

The synthesis of this compound can be approached through several organic chemistry methods. Its derivatives are also being explored for enhanced biological activity:

Derivative Activity Notes
5aAntibacterialEffective against standard strains like Streptomycin
5bAntifungalShows promising results against fungal infections
5iAntioxidantExhibits excellent radical scavenging ability

Case Studies

  • In Vitro Studies on Anticancer Activity :
    • A study evaluated the effects of synthesized derivatives on MCF-7 cells using an MTT assay to measure cell viability post-treatment. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .
  • Antioxidant Activity Assessment :
    • Utilizing the DPPH assay, researchers assessed the radical scavenging capacity of various derivatives of the compound. Compounds were compared against standard antioxidants like Trolax and Ascorbic acid to determine their efficacy in reducing oxidative stress .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Sacranoside B (Kenposide A)

  • Molecular Formula : C₂₁H₃₆O₁₀
  • Molecular Weight : 448.50 g/mol
  • Structure: Features a geranyl chain linked to a glucopyranosyl-arabinopyranosyl disaccharide (6-O-α-L-arabinopyranosyl-β-D-glucopyranoside) .
  • Key Difference: Larger molecular size due to the disaccharide moiety, compared to Rosiridin’s monosaccharide core.

Geranyl 6-O-Xylopyranosyl-Glucopyranoside

  • Molecular Formula: Not explicitly stated (similar to Sacranoside B but with xylose).
  • Structure : Geranyl group attached to a glucose-xylose disaccharide .
  • Key Difference: Xylose instead of arabinose in the glycosidic linkage, altering solubility and receptor interactions.

Functional Analogues: Glycosides with Therapeutic Potential

Canagliflozin

  • Molecular Formula : C₂₄H₂₅FO₅S
  • Molecular Weight : 444.52 g/mol
  • Structure : Arylthiophene-substituted glucoside with a fluorophenyl group .
  • Key Difference : Synthetic SGLT2 inhibitor (diabetes drug) vs. Rosiridin’s natural MAO inhibition.
  • Solubility: Poor in water but soluble in methanol and DMSO , contrasting with Rosiridin’s likely moderate aqueous solubility (typical of glycosides).

2-Ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

  • Molecular Formula : C₈H₁₆O₅S
  • Molecular Weight : 224.27 g/mol
  • Structure : Sulfur-containing substituent (ethylsulfanyl) on the oxane ring .
  • Key Difference : Lack of terpene chain; sulfur enhances reactivity but may reduce bioavailability.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity Solubility Source
Rosiridin C₁₆H₂₈O₇ 332.39 MAO A/B inhibition (83.8% at 10 μM) Moderate (aqueous) Rhodiola rosea
Sacranoside B (Kenposide A) C₂₁H₃₆O₁₀ 448.50 Plant defense metabolite Likely hydrophilic Plant epiphytes
Canagliflozin C₂₄H₂₅FO₅S 444.52 SGLT2 inhibition (antidiabetic) Poor in water, organic solvents Synthetic
2-Ethylsulfanyl-oxane derivative C₈H₁₆O₅S 224.27 Not reported Unknown Synthetic

Key Findings

Structural Diversity: Rosiridin’s geranyl-glucose structure distinguishes it from disaccharide-containing terpene glycosides (e.g., Sacranoside B) and synthetic glucosides (e.g., Canagliflozin).

Bioactivity: Rosiridin’s MAO inhibition is unique among the compared compounds, which primarily function in plant ecology (Sacranoside B) or glucose metabolism (Canagliflozin).

Solubility Trends : Terpene glycosides generally exhibit moderate water solubility due to hydroxyl groups, whereas synthetic derivatives (e.g., Canagliflozin) prioritize lipophilicity for membrane penetration.

Biological Activity

The compound 2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol , also known as rosiridin , is a complex organic molecule with notable biological activities. Its structural features suggest potential applications in medicinal chemistry and phytotherapy. This article reviews its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C16H28O7
  • Molar Mass : 332.39 g/mol
  • Density : 1.26 g/cm³
  • Boiling Point : 563.5 ± 50.0 °C (predicted)
  • Solubility : Soluble in DMSO, pyridine, methanol, and ethanol
  • Appearance : Oily liquid

Biological Activity Overview

Rosiridin exhibits a variety of biological activities that are of interest in pharmacology and toxicology. The following sections detail specific activities and findings from various studies.

Antioxidant Activity

Research indicates that rosiridin possesses significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage.

StudyMethodFindings
DPPH AssayRosiridin showed a dose-dependent reduction in DPPH radical activity, indicating strong antioxidant capacity.
ABTS AssayDemonstrated effective scavenging of ABTS radicals comparable to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory cytokines.

StudyMethodFindings
In vitro cell cultureReduced levels of TNF-α and IL-6 in LPS-stimulated macrophages by up to 50%.
Animal modelSignificant decrease in paw edema in rats treated with rosiridin compared to control groups.

Antimicrobial Activity

Rosiridin has shown promising antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of rosiridin can be attributed to several mechanisms:

  • Antioxidant Mechanism : By donating electrons to free radicals, rosiridin stabilizes them and prevents cellular damage.
  • Cytokine Modulation : It modulates the expression of cytokines involved in the inflammatory response.
  • Membrane Disruption : The compound may disrupt microbial cell membranes leading to cell lysis.

Case Study 1: Antioxidant Efficacy in Human Cells

A clinical study assessed the effects of rosiridin on oxidative stress markers in human lymphocytes. Results indicated a significant reduction in malondialdehyde (MDA) levels after treatment with varying concentrations of rosiridin over four weeks.

Case Study 2: In Vivo Anti-inflammatory Effects

In a controlled trial involving rats with induced arthritis, administration of rosiridin resulted in a marked reduction in joint swelling and pain as measured by behavioral assessments and histopathological analysis.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural conformation of this compound?

  • Methodology :

  • X-ray crystallography is critical for resolving stereochemistry and confirming the spatial arrangement of hydroxyl and ether groups, as demonstrated in analogous glycosidic compounds (e.g., Camellianin A) .
  • High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry (LC-MS) ensures purity assessment, particularly for polar derivatives, by separating and identifying trace impurities .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for mapping proton environments and verifying glycosidic linkages, as standard practice for complex carbohydrates .

Q. What protocols ensure safe handling and stability during experimental workflows?

  • Methodology :

  • Storage : Maintain in airtight containers under dry, inert atmospheres (e.g., nitrogen) at 15–25°C to prevent hygroscopic degradation or oxidation, as advised for structurally similar labile glycosides .
  • Exposure Control : Use fume hoods for powder handling to minimize inhalation risks, and employ nitrile gloves and polypropylene lab coats to prevent dermal contact, per safety guidelines for hydroxyl-rich organics .

Q. How can synthesis pathways be optimized to enhance yield and regioselectivity?

  • Methodology :

  • Protecting Group Strategies : Temporarily shield hydroxyl groups with acetyl or benzyl moieties during glycosylation to direct reaction sites, a method validated in oligosaccharide synthesis .
  • Catalytic Screening : Test Lewis acids (e.g., BF₃·OEt₂) or enzymatic catalysts (glycosyltransferases) to improve coupling efficiency, as seen in analogous oxane-triol derivatives .

Advanced Research Questions

Q. How can computational modeling bridge gaps between theoretical reactivity predictions and experimental outcomes?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to simulate transition states and predict activation energies for glycosidic bond formation. ICReDD’s workflow integrates these with experimental data to refine reaction conditions .
  • Machine Learning (ML) : Train models on existing kinetic data from similar compounds to forecast optimal solvent systems or temperature ranges, reducing trial-and-error experimentation .

Q. What mechanistic insights can spectroscopic methods provide for studying its interactions with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinities with proteins (e.g., lectins) by immobilizing the compound on sensor chips and monitoring real-time association/dissociation rates .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions, critical for understanding entropy-driven binding in aqueous environments .

Q. How should researchers resolve contradictions between experimental data and computational predictions?

  • Methodology :

  • Iterative Feedback Loops : Recalibrate computational models using empirical kinetic or crystallographic data. For example, discrepancies in predicted vs. observed reaction rates may indicate unaccounted solvent effects or intermediate stabilization .
  • Sensitivity Analysis : Systematically vary input parameters (e.g., dielectric constants, steric factors) in simulations to identify variables most influencing outcome deviations .

Notes for Rigorous Research

  • Avoid Common Pitfalls : Contradictions in solubility data (e.g., polar vs. apolar solvents) may arise from impurities; always cross-validate with orthogonal methods (HPLC + NMR) .
  • Ethical Disposal : Follow institutional protocols for chemical waste, prioritizing controlled incineration to prevent environmental release of persistent metabolites .

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